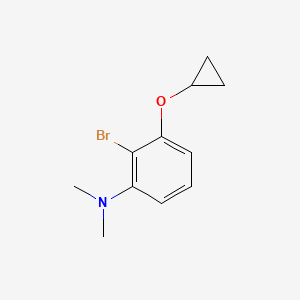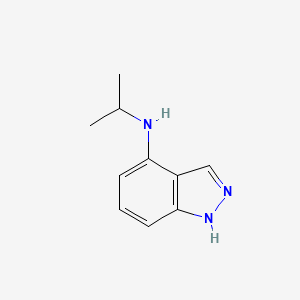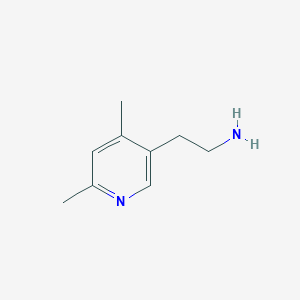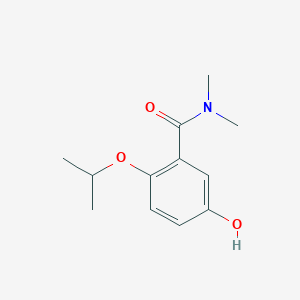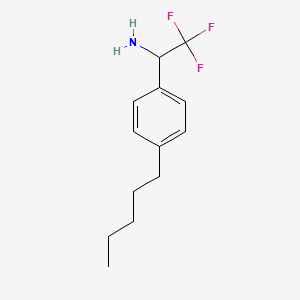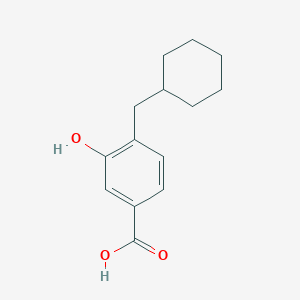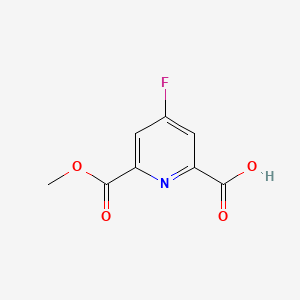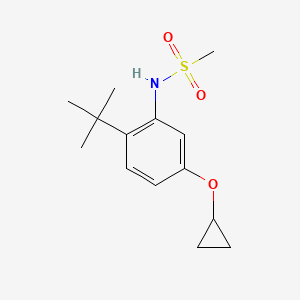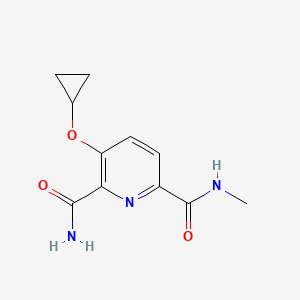
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.23 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Preparation Methods
The synthesis of 5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid chloride with N2-methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, binding to metal ions and forming stable complexes. These complexes can participate in various biochemical pathways, influencing the activity of metalloenzymes and other molecular targets. The specific pathways involved depend on the nature of the metal ion and the biological context .
Comparison with Similar Compounds
5-Cyclopropoxy-N2-methylpyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
Pyridine-2,6-dicarboxamide: Lacks the cyclopropoxy and N2-methyl groups, resulting in different chemical properties and reactivity.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring, leading to variations in coordination chemistry and biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-N-methylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)7-4-5-8(17-6-2-3-6)9(14-7)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
InChI Key |
BXQPDFWGZPPOBL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


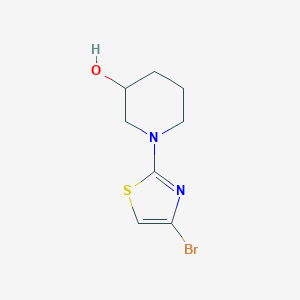
![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
